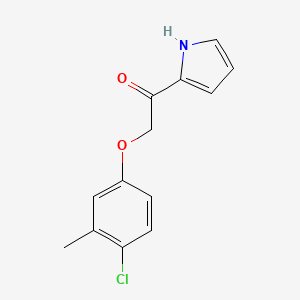![molecular formula C11H11N3OS2 B12191088 N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)thiophene-3-carboxamide](/img/structure/B12191088.png)
N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)thiophene-3-carboxamide is a complex organic compound that features a thiazolopyridine core fused with a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)thiophene-3-carboxamide typically involves the formation of the thiazolopyridine core followed by the introduction of the thiophene carboxamide group. One common method involves the cyclization of appropriate precursors under controlled conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazolopyridine core and the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.
Industrial Applications: The compound can be used as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)thiophene-3-carboxamide involves its interaction with specific molecular targets. The thiazolopyridine core can bind to enzymes or receptors, modulating their activity. The thiophene carboxamide group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)methanesulfonamide
- N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-B]pyridin-2-YL)propanamide
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylic acid hydrochloride
Uniqueness
N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)thiophene-3-carboxamide is unique due to the presence of both the thiazolopyridine and thiophene carboxamide groups. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. The combination of these structural elements can lead to enhanced biological activity and improved material properties compared to similar compounds.
Properties
Molecular Formula |
C11H11N3OS2 |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C11H11N3OS2/c15-10(7-2-4-16-6-7)14-11-13-8-1-3-12-5-9(8)17-11/h2,4,6,12H,1,3,5H2,(H,13,14,15) |
InChI Key |
CBCZNOWRGCVANB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(S2)NC(=O)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-1-benzyl-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12191011.png)
![2-(4-chlorophenyl)-N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12191019.png)
![N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12191036.png)
![(5E)-3-(1-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one](/img/structure/B12191043.png)

![Cycloheptyl[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B12191050.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B12191057.png)
![4-Iodo-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene](/img/structure/B12191077.png)

![Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B12191085.png)
![7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide](/img/structure/B12191086.png)
![5-{[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12191092.png)
![N-[(2Z)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12191098.png)
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone](/img/structure/B12191099.png)
